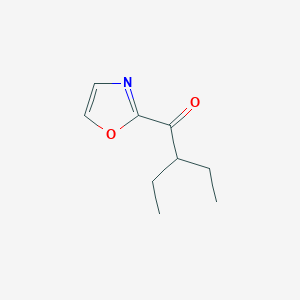
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring, which is known for its diverse biological activities. The presence of the oxazole moiety enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3-oxazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Enterococcus faecium and fungi like Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| This compound | E. faecium | 15 | |
| This compound | C. albicans | 12 |
Antibiofilm Activity
In addition to antimicrobial properties, this compound has demonstrated antibiofilm activity. This is crucial for preventing biofilm-related infections, which are often resistant to conventional antibiotics. The compound's ability to disrupt biofilm formation in pathogenic organisms has been documented in various studies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The oxazole ring may facilitate binding to enzymes or receptors involved in microbial metabolism or biofilm formation. This interaction can modulate enzymatic activity and influence cellular processes critical for microbial survival .
Toxicity Profile
While exploring the biological activities of this compound, it is essential to assess its toxicity. Preliminary studies suggest that derivatives of this compound exhibit moderate toxicity levels in certain assays (e.g., Daphnia magna toxicity tests). However, modifications to the structure can lead to decreased toxicity while maintaining antimicrobial efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmacology:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls.
Case Study 2: Biofilm Disruption
Another investigation focused on the ability of this compound to disrupt biofilms formed by C. albicans. The results showed that treatment with this compound led to a marked decrease in biofilm biomass.
Propiedades
IUPAC Name |
2-ethyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(4-2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEWMQQJORFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642061 |
Source


|
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-32-5 |
Source


|
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














